N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide - 476280-98-5

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Catalog Number: EVT-3094362
CAS Number: 476280-98-5
Molecular Formula: C14H15ClN2OS2
Molecular Weight: 326.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives

    Compound Description: This series of compounds, encompassing 5a-5g, features a 4-(4-chlorothiophen-2-yl)thiazol-2-amine core structure. The 2-amino group is further modified with diverse substituents. These derivatives were designed and synthesized as potential anti-inflammatory agents targeting COX-1, COX-2, and 5-LOX enzymes []. Compounds 5b, 5d, and 5e demonstrated potent and selective COX-2 inhibitory activity. In vivo studies further confirmed the analgesic and anti-inflammatory properties of 5d and 5e.

5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

    Compound Description: This compound is characterized by a central four-ring system, including a thiazole ring. The structure features two 4-methoxyphenyl substituents and a prop-2-ynyloxy group. The research primarily focuses on its crystal structure, revealing π-π interactions and weak hydrogen bonds contributing to its solid-state packing [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

    Compound Description: This complex molecule comprises a thiazole ring fused with a pyrazole ring, further decorated with various substituents, including a 4-chlorophenyl and a 4-(propan-2-yl)phenyl group. The study focuses on its synthesis and spectroscopic characterization, emphasizing the cyclization leading to the thiazole-pyrazole scaffold [].

4-(5-Chlorothiophen-2-yl)-1,2,3-selenadiazole

    Compound Description: This compound consists of a 1,2,3-selenadiazole ring directly linked to a 5-chlorothiophene moiety. The research primarily elucidates its crystal structure, revealing the near coplanarity of the selenadiazole and chlorothiophene rings, and highlighting the role of C-H···N and C-H···π interactions in its crystal packing [].

2-Substituted Phenoxy-N-(4-substituted Phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide Derivatives

    Compound Description: This series of compounds features a 5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine core decorated with various substituents on both the triazole and the phenoxyacetyl group at the 2-amino position. The research focuses on their synthesis and evaluation as antimicrobial agents against plant fungi and bacteria. Notably, some derivatives exhibited potent antibacterial activity against Xanthomonas oryzae pv. oryzae, surpassing the efficacy of the commercial antibacterial agent bismerthiazol [].

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides

    Compound Description: This series of compounds is characterized by a 1,3-thiazole ring substituted at the 2-position with an imidazole-2-carboxamide moiety. The 5-position of the thiazole ring bears various benzyl substituents (R-benzyl). These compounds were synthesized and evaluated for their antitumor properties [].

4-/5-/6-/7-Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide Derivatives

    Compound Description: This series of compounds features a nitro-substituted indole ring connected to a thiazole ring through a carbohydrazide linker. The 4-position of the thiazole is substituted with various aryl groups. These compounds were synthesized and screened for antifungal and antibacterial activities [].

1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles

    Compound Description: These two series of compounds involve benzo[d]thiazole as a central structural motif. The first series features a pyrazole ring connected to the benzothiazole through a methylene linker, while the second series incorporates a triazole ring linked similarly. Both series were evaluated for their biological activity, with chlorine-substituted derivatives displaying significant toxicity toward various bacteria [].

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

    Compound Description: T2384 is a known PPARγ partial agonist that displays complex binding modes to both orthosteric and allosteric sites of the receptor. Its activity profile is influenced by ligand aggregation, and studies using fluorine NMR have confirmed its binding characteristics [].

N-(4-tert-buty)-5-(1,2,4-triazol- 1-yl)thiazol-2-yl)propionamide

    Compound Description: This compound features a thiazole ring with a tert-butyl group at the 4-position and a 1,2,4-triazole substituent at the 5-position. The 2-amino group of the thiazole ring is acylated with a propionyl group. The compound exhibited potent fungicidal activity against R. Solani, with an inhibition rate of 80.0% at 25 mg/L [].

N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives

    Compound Description: These compounds combine thiazole and sulfonamide moieties, both known for their antibacterial activity. Derivatives with 4-tert-butyl and 4-isopropyl substitutions displayed potent antibacterial activity against Gram-negative and Gram-positive bacteria, with the isopropyl derivative showing a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans. Notably, these compounds exhibited enhanced activity when complexed with the cell-penetrating peptide octaarginine [].

    Compound Description: These compounds feature a thiazole ring with a benzofuran substituent at the 4-position. The 2-amino group of the thiazole is modified with various amide groups. These derivatives demonstrated good fungicidal activity [].

Diazidobis[4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide-κ2 N 1,O 3]nickel(II)

    Compound Description: This compound is a nickel(II) complex with two 4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide ligands and two azide anions. The nickel(II) center adopts a distorted trans-NiO2N4 octahedral geometry. This research focuses on the structural characterization of the complex and highlights the coordination chemistry of thiazole-containing ligands with transition metals [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

    Compound Description: These bi-heterocyclic molecules contain both 1,3-thiazole and 1,3,4-oxadiazole moieties linked via a thioacetamide bridge. These compounds were synthesized and evaluated for their therapeutic potential against Alzheimer's disease and diabetes, demonstrating notable inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase [].

Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate

    Compound Description: This compound consists of a 1,3-thiazole ring linked to a methyl 2-hydroxybenzoate moiety through an amino group. The research primarily focuses on its crystal structure, revealing two independent molecules in the asymmetric unit and highlighting the role of intra- and intermolecular hydrogen bonding in its crystal packing [].

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

    Compound Description: This complex molecule features a thiazole ring connected to a pyrazole and a triazole ring, further decorated with various substituents. The study focuses on its crystal structure, highlighting the conformational flexibility and intermolecular interactions contributing to its solid-state arrangement [].

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[ d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues

    Compound Description: These analogues, structurally similar to TAK-632, were designed as potent and selective inhibitors of receptor-interacting protein kinase 3 (RIPK3) to target necroptosis, a form of programmed cell death. Compound 42 exhibited potent antinecroptotic activity and favorable pharmacokinetic properties, highlighting its therapeutic potential [].

N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide

    Compound Description: This compound features a thiazole ring fused with a benzoxazole system and further substituted with a piperidine-1-carboxamide moiety. The research primarily focuses on its crystal structure, revealing intermolecular N—H⋯O and weak C—H⋯O hydrogen bonds contributing to its one-dimensional chain formation in the solid state [].

4-Amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(2′,3′,4′,6′-tetra-O-acetyl-β-d-galactopyranosyl)sulfanyl]thiophene

    Compound Description: This compound features a benzothiazole group attached to a thiophene ring. The thiophene ring is further substituted with a galactose moiety, a bromobenzoyl group, and an amino group. The research highlights the planar arrangement of the benzothiazole and thiophene rings and the presence of intramolecular hydrogen bonding [].

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

    Compound Description: This series of compounds features a quinazolinone core with a thiazole ring substituted at the 3-position. The thiazole ring itself bears various substituted phenyl groups. These compounds were designed as potential anticancer agents and demonstrated promising activity against HT-29 human colorectal adenocarcinoma cells [].

bis(2-(benzo[d]thiazol-2-yl)-5-methylbenzen-1-ido-κ2C,N)-(N,N′-diethyldithiocarbamato-κ2S,S′)iridium(III)

    Compound Description: This is an iridium(III) complex featuring two 2-(benzo[d]thiazol-2-yl)-5-methylbenzen-1-ido ligands and one N,N'-diethyldithiocarbamato ligand. The research focuses on its synthesis and structural characterization, providing insights into the coordination chemistry of benzothiazole-based ligands with iridium(III) centers [].

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

    Compound Description: This compound is a derivative of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), a known inhibitor of glycogen synthase kinase 3β (GSK-3β) []. The compound exhibits a planar structure with intermolecular N—H⋯O hydrogen bonds linking molecules into one-dimensional chains in its crystal structure.

Methyl (Z)-3-({5-[(E)-(tert-butylamino)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}sulfanyl)prop-2-enoate

    Compound Description: This compound features a 1,3-thiazole ring with a (tert-butylamino)methylidene substituent at the 5-position and a methyl prop-2-enoate group linked through a sulfur atom at the 2-position. The crystal structure reveals intermolecular C—H⋯O interactions that link molecules into chains [].

4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

    Compound Description: This compound features a thiazole ring connected to a benzothiazine ring system through an amide linkage. The research primarily focuses on its crystal structure, revealing a half-chair conformation for the thiazine ring and intermolecular hydrogen bonding interactions [].

4-(2,4-Difluorophenyl)-N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines

    Compound Description: This series of compounds features a thiazole ring with a 2,4-difluorophenyl substituent at the 4-position and a 1H-1,2,4-triazole moiety at the 5-position. The 2-amino group of the thiazole ring is further modified with various aryl substituents. These compounds were synthesized and evaluated for their antifungal and plant-growth-regulatory activities [].

4-(4-Chloro­phen­yl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thia­zol-2-amine

    Compound Description: This compound consists of a thiazole ring with a 4-chlorophenyl substituent at the 4-position, a 1H-1,2,4-triazole moiety at the 5-position, and a phenyl group attached to the 2-amino group. This compound was synthesized as a potential anticancer agent. The crystal structure reveals intermolecular N—H⋯N and C—H⋯Cl interactions [, ].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

    Compound Description: These bi-heterocyclic compounds feature a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring through a thiopropanamide bridge. The thiazole ring bears an amino group, while the propanamide moiety is substituted with various phenyl groups. These compounds were synthesized and evaluated for their urease inhibitory potential and displayed promising activity [].

N-Aryl-4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines

    Compound Description: These compounds feature a thiazole ring with a tert-butyl group at the 4-position, a 1H-1,2,4-triazole moiety at the 5-position, and various aryl substituents on the 2-amino group. These compounds were synthesized and evaluated for their cytotoxicity against human cancer cell lines, showing moderate to strong cytotoxic activities [].

N-[4-(3-Methyl-3-Phenyl-Cyclobutyl)-Thiazol-2-yl]-N′-Phenyl Hydrazine

    Compound Description: This compound features a thiazole ring substituted with a 3-methyl-3-phenylcyclobutyl group at the 4-position and a phenylhydrazine moiety at the 2-position. This compound's structure and properties were investigated using spectroscopic techniques, X-ray diffraction, and theoretical calculations [].

N‐(4‐Methoxy­benz­yl)‐N′‐(5‐nitro‐1,3‐thia­zol‐2‐yl)urea (AR‐A014418)

    Compound Description: This compound, AR-A014418, is a known inhibitor of glycogen synthase kinase 3β (GSK-3β). The molecule adopts a conformation where the thiazole and benzene rings are not coplanar. Intermolecular N—H⋯N and N—H⋯O hydrogen bonds are observed in the crystal structure [].

N-[4-Ferrocenyl-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-yl]-2-nitro­benzamide

    Compound Description: This compound incorporates a ferrocene moiety attached to the 4-position of the thiazole ring, which is further substituted with a 1H-1,2,4-triazole group at the 5-position. The 2-amino group is modified with a 2-nitrobenzamide group. This compound was synthesized as a potential anticancer agent, and its crystal structure reveals intermolecular N—H⋯N and C—H⋯O interactions [].

    Compound Description: These compounds feature a complex heterocyclic core containing a dioxaphosphepino[5,6-c]pyrazole ring system linked to a nitrobenzoxazole moiety. These compounds were synthesized and evaluated for their antimicrobial activity [].

catena-poly[(μ2-3-(benzo[d]thiazol-2-yl)-5-carboxybenzoato-κ2N:O)silver(I)]

    Compound Description: This silver(I) complex features a benzothiazole-containing carboxylate ligand, forming a polymeric chain structure in the solid state. The research highlights the coordination behavior of the ligand and the structural features of the resulting silver(I) complex [].

Zn(II) complexes of (1, 3-thiazol-2-yl)hydrazones

    Compound Description: This research investigates Zn(II) complexes of various (1,3-thiazol-2-yl)hydrazones, focusing on their structural characterization and potential as pharmacological agents. The study highlights the diverse coordination modes of the ligands and the influence of substituents on the complex's structure [].

N-[4-(2,4-Difluoro­phen­yl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-yl]-2-fluoro­benzamide

    Compound Description: This compound consists of a thiazole ring substituted with a 2,4-difluorophenyl group at the 4-position, a 1H-1,2,4-triazole moiety at the 5-position, and a 2-fluorobenzamide group at the 2-amino position. This compound was synthesized as a potential fungicidal agent, and its crystal structure reveals intermolecular N—H⋯N hydrogen bonds [].

    Compound Description: This compound is a thiazole derivative featuring a 4-methoxybenzyl group and a nitro group, forming part of a urea moiety attached to the thiazole ring. The research focuses on its crystallographic analysis, providing insights into its structural features and intermolecular interactions [].

N -(4- tert -butyl-5-(4-chlorobenzyl)thiazol-2-yl)- 2,6-difluorobenzamide

    Compound Description: This compound consists of a thiazole ring substituted with a tert-butyl group at the 4-position, a 4-chlorobenzyl group at the 5-position, and a 2,6-difluorobenzamide group at the 2-amino position. It was synthesized and evaluated for its antitumor activity, displaying good potency against the Hela cell line with an IC50 of 0.046 μmol/mL [].

Properties

CAS Number

476280-98-5

Product Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C14H15ClN2OS2

Molecular Weight

326.86

InChI

InChI=1S/C14H15ClN2OS2/c15-12-7-6-11(20-12)10-8-19-14(16-10)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18)

InChI Key

FDZZPVPQZSSZOJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.